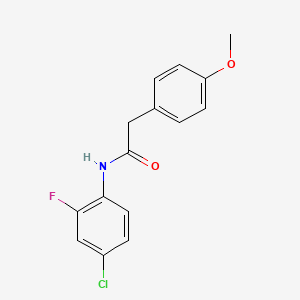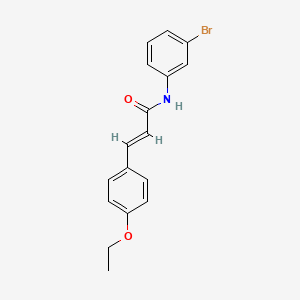![molecular formula C16H11ClN4O B5813287 4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline, also known as CPQ, is a chemical compound that belongs to the class of triazoloquinoxaline derivatives. CPQ has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and materials science.
作用機序
The exact mechanism of action of 4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This compound has been shown to enhance the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal firing and the suppression of seizures and anxiety.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant activities. This compound has also been shown to have sedative effects, which may limit its potential clinical applications. This compound has been found to be well-tolerated in animal models, with no significant adverse effects reported.
実験室実験の利点と制限
4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor, as well as its ability to cross the blood-brain barrier. However, this compound also has limitations, including its sedative effects and potential for abuse, which may limit its potential clinical applications.
将来の方向性
There are several future directions for research on 4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline, including the development of new drugs based on its structure, the investigation of its potential applications in materials science, and the elucidation of its exact mechanism of action. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential for abuse and addiction.
合成法
4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline can be synthesized using various methods, including the reaction of 4-chlorophenol with 1-methyl-1H-[1,2,4]triazole-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate to yield this compound. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
科学的研究の応用
4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline has been extensively studied for its potential applications in medicinal chemistry, particularly as a candidate for the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. This compound has also been investigated for its potential applications in materials science, particularly as a candidate for the development of new organic semiconductors.
特性
IUPAC Name |
4-(4-chlorophenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O/c1-10-19-20-15-16(22-12-8-6-11(17)7-9-12)18-13-4-2-3-5-14(13)21(10)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTXABKKICVCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5813232.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B5813258.png)

![2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5813276.png)

![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5813297.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5813308.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)